![molecular formula C17H17ClO3 B5674191 2-chlorobenzyl (3,5-dimethylphenoxy)acetate](/img/structure/B5674191.png)
2-chlorobenzyl (3,5-dimethylphenoxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of 2-chlorobenzyl (3,5-dimethylphenoxy)acetate and related compounds typically involves multi-step chemical reactions. For example, ethyl 2-(2,4-dimethylphenoxy)acetate, a structurally similar compound, is synthesized by refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by several other steps to introduce additional functional groups, highlighting the complexity and versatility of synthetic strategies for these compounds (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 2-chlorobenzyl (3,5-dimethylphenoxy)acetate is often characterized using techniques like X-ray crystallography and NMR spectroscopy. These studies provide insights into the arrangement of atoms within the molecule and the spatial orientation of various functional groups, which are crucial for understanding the compound's reactivity and interactions (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-chlorobenzyl (3,5-dimethylphenoxy)acetate derivatives can lead to a wide range of products, depending on the reaction conditions and the presence of other reactants. For instance, the chlorination of dimethylphenol derivatives has been shown to produce chloromethylene compounds and trichloro ketones, demonstrating the compound's reactivity towards halogenation reactions (Hartshorn et al., 1986).
Physical Properties Analysis
The physical properties of 2-chlorobenzyl (3,5-dimethylphenoxy)acetate, such as melting point, boiling point, and solubility, are essential for its handling and application in various fields. While specific data on this compound may be scarce, related research on similar compounds provides valuable information on how different functional groups and molecular structures affect these properties.
Chemical Properties Analysis
The chemical properties of 2-chlorobenzyl (3,5-dimethylphenoxy)acetate, including its stability, reactivity, and interaction with other chemical entities, are critical for its application in synthesis and material science. Studies on similar compounds reveal that the presence of chlorobenzyl and dimethylphenoxy groups can significantly influence the compound's reactivity, highlighting the importance of detailed chemical property analysis (Rayes et al., 2019).
properties
IUPAC Name |
(2-chlorophenyl)methyl 2-(3,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-12-7-13(2)9-15(8-12)20-11-17(19)21-10-14-5-3-4-6-16(14)18/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOHOCIYAJOOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)OCC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)methyl 2-(3,5-dimethylphenoxy)acetate |
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